1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17796158
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 1-methyl-N-(2-methylcyclohexyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-9-5-3-4-6-10(9)12-11-7-8-14(2)13-11/h7-10H,3-6H2,1-2H3,(H,12,13) |
| Standard InChI Key | VNSKHHLTIHDYRE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCC1NC2=NN(C=C2)C |
Introduction
1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and material sciences. This compound specifically features a pyrazole ring substituted with a methyl group at the first position and an amine functional group attached to a 2-methylcyclohexyl moiety.
Synthesis
The synthesis of 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine typically involves:
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Formation of the Pyrazole Ring: Starting with hydrazines and 1,3-diketones under acidic or basic conditions.
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Alkylation: Introduction of the methyl group at the first position.
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Amination: Attachment of the 2-methylcyclohexylamine moiety through nucleophilic substitution.
This multi-step process requires precise control of reaction conditions to ensure regioselectivity and high yield.
Applications
1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine has potential applications in multiple fields due to its structural features:
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Pharmaceuticals:
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Pyrazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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The presence of an amine group enhances solubility and potential bioactivity.
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Agrochemicals:
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Pyrazoles are used in pesticides and herbicides due to their ability to interact with biological targets in plants and pests.
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Material Science:
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The compound may serve as a precursor for polymers or other functional materials requiring heterocyclic scaffolds.
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Research Findings
While specific data on this compound may be limited, its structural analogs have been extensively studied:
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Biological Activity: Pyrazole derivatives often exhibit high binding affinity to enzymes and receptors due to their planar aromatic structure.
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Chemical Stability: The cyclohexyl group provides steric hindrance, improving stability under various conditions.
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Solubility: The amine functional group enhances aqueous solubility, crucial for biological applications.
Limitations and Challenges
Despite its potential, challenges associated with this compound include:
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Limited availability of detailed experimental data.
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Synthesis complexity due to multiple functional groups.
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Potential toxicity or environmental impact requiring further evaluation.
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